molecular formula C13H13N3O2 B5606829 N,N-bis(cyanomethyl)-4-ethoxybenzamide

N,N-bis(cyanomethyl)-4-ethoxybenzamide

Cat. No.: B5606829
M. Wt: 243.26 g/mol
InChI Key: ZYFLYIHIQLNHIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-bis(cyanomethyl)-4-ethoxybenzamide is an organic compound that features a benzamide core substituted with cyanomethyl groups and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(cyanomethyl)-4-ethoxybenzamide can be achieved through multi-component coupling reactions. One common method involves the use of aliphatic or aromatic amines, formaldehyde, and trimethylsilyl cyanide (TMSCN) in the presence of copper catalysts such as CuCl and Cu(OTf)2 . This reaction selectively produces cyanomethylamines, including N,N-bis(cyanomethyl) derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component coupling reactions and the use of efficient catalytic systems can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(cyanomethyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The cyanomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the cyanomethyl groups under basic conditions.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Substituted benzamides or other derivatives.

Scientific Research Applications

N,N-bis(cyanomethyl)-4-ethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)-4-ethoxybenzamide involves its ability to participate in various chemical reactions due to the presence of reactive cyanomethyl and ethoxy groups. These groups can interact with molecular targets, leading to the formation of new compounds with desired properties. The exact molecular pathways depend on the specific application and the nature of the reactions involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-bis(cyanomethyl)-4-ethoxybenzamide is unique due to the presence of both cyanomethyl and ethoxy groups on a benzamide core

Biological Activity

N,N-bis(cyanomethyl)-4-ethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzamide structure with two cyanomethyl groups and an ethoxy substituent. The presence of these functional groups is significant for its biological activity, particularly in interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may exert its effects by binding to active sites on proteins, thereby modulating their activity. Such interactions can lead to inhibition or activation of various biochemical pathways, making it a candidate for therapeutic applications.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, related compounds have shown significant inhibitory effects on alphavirus replication, with IC50 values in the nanomolar range. This suggests that this compound could potentially inhibit viral proteases or other essential viral enzymes, thereby preventing viral replication.

Compound Target IC50 (nM) EC50 (nM)
β-Aminomethyl vinyl sulfoneCHIKV nsP2 protease6040
This compoundTBDTBDTBD

Antitumor Activity

In addition to antiviral effects, there is emerging evidence that compounds in the benzamide class exhibit antitumor activity. For example, benzamide derivatives have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The exact mechanism may involve the modulation of signaling pathways associated with cell growth and survival.

Case Studies

  • Antiviral Studies : A study investigating the antiviral properties of related compounds demonstrated that certain benzamides could significantly reduce viral titers in infected cell cultures. The study utilized a replicon assay to measure the efficacy of these compounds against viral replication.
  • Antitumor Studies : Another investigation focused on the cytotoxic effects of benzamide derivatives on human cancer cell lines. Results indicated that these compounds could induce cell cycle arrest and apoptosis, suggesting a potential role in cancer therapy.

Properties

IUPAC Name

N,N-bis(cyanomethyl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-2-18-12-5-3-11(4-6-12)13(17)16(9-7-14)10-8-15/h3-6H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFLYIHIQLNHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC#N)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.